Pyrrolidine, 1-(1,6-dioxooctadecyl)-

Description

Context within N-Acylpyrrolidines and Related Lipid Amides

Pyrrolidine (B122466), 1-(1,6-dioxooctadecyl)- is a member of the N-acyl amide family, a general class of endogenous compounds characterized by a fatty acyl group linked to a primary or secondary amine via an amide bond. wikipedia.org This family of lipids has garnered substantial academic interest due to their diverse roles as signaling molecules in a wide array of physiological processes. wikipedia.orgfrontiersin.org

N-acyl amides are structurally analogous to well-known endocannabinoids like N-arachidonoyl ethanolamine (B43304) (anandamide), which is formed from an acyl group (arachidonic acid) and an amine (ethanolamine). frontiersin.org The versatility of this class comes from the combinatorial possibilities of different fatty acids and amine head groups, leading to hundreds of potential lipid signaling molecules. frontiersin.org Research has shown that these compounds are involved in inflammation, pain perception, cell migration, and neurological functions. wikipedia.orgnih.gov

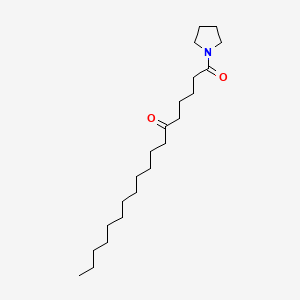

The pyrrolidine moiety of the title compound is a saturated five-membered nitrogen-containing heterocycle. chemicalbook.com As a secondary amine, pyrrolidine is a good nucleophile and readily forms N-substituted derivatives, including N-acyl amides, through reactions with acyl halides. chemicalbook.com The pyrrolidine ring itself is a key structural feature in many natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in amino acids like proline. wikipedia.org In the context of lipid amides, the choice of the amine head group is crucial for determining the molecule's physical properties and its interaction with biological targets. The incorporation of a pyrrolidine ring, as opposed to a simpler ethanolamine or amino acid group, creates a distinct chemical entity whose specific biological roles are an area of active investigation. For instance, certain pyrrolidine amide derivatives have been studied as potent inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA), which is involved in the degradation of lipid signals. nih.gov

Academic Significance of the 1,6-Dioxooctadecyl Moiety

The acyl portion of Pyrrolidine, 1-(1,6-dioxooctadecyl)- is an 18-carbon chain with two carbonyl groups, one at the C1 position forming the amide bond and another at the C6 position. This "dioxo" feature is particularly significant. Most naturally occurring fatty acids are simple hydrocarbon chains with a terminal carboxyl group. The presence of a second carbonyl group (a ketone) within the chain introduces a site of increased polarity and potential for different chemical interactions, such as hydrogen bonding.

This internal ketone functionality distinguishes the molecule from more commonly studied N-acyl amides derived from standard fatty acids like stearic acid or oleic acid. The introduction of N-acyl groups into molecules is a key strategy in the development of ligands for various chemical reactions, including palladium-catalyzed C-H activation, where the N-acyl amide group can act as an internal base. acs.org While this specific application relates to synthetic chemistry, it highlights the recognized chemical utility of the N-acyl group. The additional ketone in the 1,6-dioxooctadecyl moiety could further influence the molecule's conformation and electronic properties, potentially modulating its binding affinity for biological receptors or enzymes.

Historical Overview of Research on Analogous Chemical Structures

The scientific exploration of lipid amides gained significant momentum with the discovery of N-arachidonoylethanolamine (anandamide) in the early 1990s as the endogenous ligand for cannabinoid receptors. mdpi.com This discovery opened the door to understanding a new class of lipid signaling molecules. Early research focused on N-acylethanolamines (NAEs) and their roles in the endocannabinoid system, which modulates processes like pain, mood, and memory. wikipedia.org

Shortly thereafter, other simple fatty acid amides were identified, such as oleamide, characterized as a regulator of the sleep/wake cycle. mdpi.com These initial findings spurred broader investigations into what is now known as the "endocannabinoidome," a complex signaling system that includes a wide variety of N-acyl amides beyond the classical endocannabinoids. nih.gov

The development of advanced analytical techniques, particularly lipidomics using mass spectrometry, has been crucial to this historical progression. frontiersin.org These technologies allowed researchers to identify and quantify a vast and growing number of N-acyl amides in various biological tissues, including those conjugated to amino acids (N-acyl amino acids) and neurotransmitters. nih.gov This expansion revealed that N-acyl amides are not unique to mammals but are also present in invertebrates like Drosophila melanogaster, suggesting an ancient evolutionary history for this signaling system. wikipedia.orgmdpi.com The study of pyrrolidine-containing amides, specifically, has been part of a more recent effort to understand structure-activity relationships, with research into how modifications of the amide head group affect the potency and selectivity of these molecules for specific enzymes or receptors. nih.gov

Current Research Landscape and Unexplored Avenues

The current research landscape for N-acyl amides is highly dynamic, focusing on elucidating the biological functions of the hundreds of identified species and their roles in health and disease. nih.gov A major area of interest is the interaction of N-acyl amides with transient receptor potential (TRP) ion channels, which are involved in sensory perception. frontiersin.org Studies have identified numerous novel N-acyl amides that can activate or inhibit various TRPV channels, suggesting a complex interplay between these lipids and sensory signaling. frontiersin.org

Furthermore, research is actively exploring the enzymatic pathways for the biosynthesis and degradation of these lipids. While the enzymes that metabolize well-known NAEs are characterized, the pathways for many other classes of N-acyl amides, including those with modified acyl chains like Pyrrolidine, 1-(1,6-dioxooctadecyl)-, remain less understood. mdpi.com

Unexplored Avenues:

Biological Activity: The specific biological targets and physiological effects of Pyrrolidine, 1-(1,6-dioxooctadecyl)- are entirely unexplored. Research is needed to determine if it interacts with known lipid receptors (e.g., cannabinoid receptors, TRP channels, GPRs) or metabolic enzymes.

Biosynthesis and Degradation: The natural occurrence of this compound has not been documented. Investigating whether it is an endogenous metabolite in any organism and identifying the enzymes responsible for its formation and breakdown would be a significant step forward.

Role of the 6-Oxo Group: The functional significance of the ketone group at the C6 position is a key unanswered question. This group could serve as a metabolic site for enzymatic reduction or act as a crucial recognition element for a specific biological target.

Synthetic Chemistry and Analogs: There is scope for the chemical synthesis of analogs of Pyrrolidine, 1-(1,6-dioxooctadecyl)- to probe structure-activity relationships. Modifying the position of the ketone group or the length of the acyl chain could yield valuable insights into the chemical features required for any potential biological activity.

Properties

CAS No. |

56630-89-8 |

|---|---|

Molecular Formula |

C22H41NO2 |

Molecular Weight |

351.6 g/mol |

IUPAC Name |

1-pyrrolidin-1-yloctadecane-1,6-dione |

InChI |

InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)17-12-13-18-22(25)23-19-14-15-20-23/h2-20H2,1H3 |

InChI Key |

ZURMLYUPKZQPEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)CCCCC(=O)N1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Green Chemistry Principles and Sustainable Synthesis Protocols

The synthesis of amides is a key area of focus for the application of green chemistry principles, driven by the large scale at which these reactions are performed in industries like pharmaceuticals. ucl.ac.ukacs.org Traditional amidation methods often suffer from low atom economy, the use of hazardous solvents, and the generation of significant waste from stoichiometric coupling reagents. researchgate.netsigmaaldrich.com

Sustainable protocols aim to address these shortcomings through several strategies:

Catalysis: As discussed, replacing stoichiometric reagents with catalytic systems significantly reduces waste and improves the process mass intensity (PMI). ucl.ac.ukacs.org

Greener Solvents: There is a strong impetus to replace hazardous solvents like DMF, NMP, and chlorinated hydrocarbons. acs.org Research has focused on performing amidations in greener solvents or even in water, using surfactants to overcome solubility issues. acs.orgnih.gov Continuous slurry-flow technology has been leveraged to develop scalable amidation protocols in water. acs.org

Biocatalysis: Enzymes offer a highly sustainable route to amide bond formation. rsc.org For example, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the direct amidation of free carboxylic acids with various amines in green solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave assistance, can dramatically reduce waste and energy consumption. dntb.gov.uaresearchgate.net

Energy Efficiency: The use of photocatalysis or microwave irradiation can lead to milder reaction conditions and shorter reaction times compared to conventional thermal heating, contributing to a more energy-efficient process. researchgate.net

By integrating these principles, the synthesis of Pyrrolidine (B122466), 1-(1,6-dioxooctadecyl)- and related amides can be made more efficient, cost-effective, and environmentally benign. acs.org

| Catalysis | Use of biocatalysts, organocatalysts, or metal catalysts. | CALB for enzymatic amidation. nih.gov |

Chemical Reactivity and Transformation Pathways

The chemical reactivity of Pyrrolidine, 1-(1,6-dioxooctadecyl)- is dictated by the functional groups present in its structure: a tertiary amide (the N-acylpyrrolidine moiety) and a ketone function within the long aliphatic chain. The interaction and reactivity of these groups define the transformation pathways available for this molecule.

The nitrogen atom in Pyrrolidine, 1-(1,6-dioxooctadecyl)- is part of a tertiary amide. Due to resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, this nitrogen is significantly less nucleophilic and basic than that of a simple alkylamine. Consequently, its reactivity is limited.

Hydrolysis: The amide bond is robust but can be cleaved under forcing conditions. Acidic or basic hydrolysis will break the amide linkage, yielding pyrrolidine and 1,6-dioxooctadecanoic acid. This process typically requires elevated temperatures and prolonged reaction times with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH).

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform the N-acylpyrrolidine into N-(6-oxooctadecyl)pyrrolidine, converting the amide into a tertiary amine while leaving the ketone group on the chain also susceptible to reduction. Selective reduction of the amide in the presence of the ketone is challenging and would require careful selection of reagents and reaction conditions.

The pyrrolidine ring itself is generally stable. Ring-opening reactions would necessitate harsh conditions or specialized reagents not typically employed in standard transformations.

The dioxooctadecyl chain contains a ketone group at the C-6 position, which is a primary site for chemical transformations. Ketones are versatile functional groups that undergo a wide array of reactions. msu.edu

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. studymind.co.uk

Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent that would typically reduce the ketone without affecting the more stable amide group. More powerful reagents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the amide. msu.edu

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the ketone will form a tertiary alcohol after an acidic workup. msu.edu This allows for the introduction of new carbon-carbon bonds at the C-6 position.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene, replacing the C=O bond with a C=C double bond. This provides a method for extending the carbon skeleton or introducing unsaturation.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from KCN followed by acid) to the ketone forms a cyanohydrin. This reaction is useful as it adds a carbon atom and the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. studymind.co.uk

Reactions at the α-Carbon: The carbon atoms adjacent to the ketone (C-5 and C-7) are known as α-carbons. The protons attached to these carbons are acidic and can be removed by a base to form an enolate intermediate. This enolate is a powerful nucleophile.

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position.

Aldol (B89426) Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol addition or condensation reaction, forming a new carbon-carbon bond and creating a β-hydroxy ketone or an α,β-unsaturated ketone. studymind.co.uk

Oxidation: The long alkyl chain can be cleaved via oxidation of the ketone under specific conditions. For example, the Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, would convert the ketone into an ester.

Table 1: Summary of Potential Reactions at the Ketone Functional Group

| Reaction Class | Reagent(s) | Product Type |

| Nucleophilic Addition | ||

| Reduction | NaBH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |

| α-Carbon Reactions | ||

| Alkylation | Base (e.g., LDA), then R-X | α-Alkylated Ketone |

| Aldol Addition | Base, Aldehyde/Ketone | β-Hydroxy Ketone |

| Oxidation | ||

| Baeyer-Villiger | m-CPBA | Ester |

Derivatization involves chemically modifying a compound to produce a new one with different properties. The presence of the ketone group provides the most versatile handle for derivatization of Pyrrolidine, 1-(1,6-dioxooctadecyl)-. Strategies for creating derivatives often build upon the fundamental ketone reactions. nih.gov

Formation of Imines and Related Compounds: The ketone can react with primary amines (R-NH₂) to form imines (Schiff bases). Reactions with other amine derivatives can yield a variety of products, such as oximes (from hydroxylamine), hydrazones (from hydrazine), and semicarbazones (from semicarbazide). These reactions are often used to create crystalline derivatives for characterization. msu.edu

Synthesis of Heterocycles: The 1,6-dicarbonyl relationship (between the amide at C-1 and the ketone at C-6) allows for potential intramolecular cyclization reactions to form heterocyclic structures, such as substituted pyridines or pyrylium (B1242799) salts, under specific acidic or thermal conditions. The reactivity is analogous to that of 1,5-diketones which are known precursors to such systems.

Functional Group Interconversion: The ketone can be transformed into other functional groups to create diverse derivatives.

Reduction to an alcohol, followed by esterification or etherification.

Conversion to an alkene via the Wittig reaction, which can then undergo further reactions like hydrogenation, halogenation, or epoxidation.

Baeyer-Villiger oxidation to an ester, which can then be hydrolyzed to an alcohol and a carboxylic acid, effectively cleaving the carbon chain.

Table 2: Potential Derivatization Pathways

| Starting Functional Group | Reaction Type | Reagent(s) | Resulting Derivative Class |

| Ketone (C-6) | Reductive Amination | H₂, NH₃/R-NH₂, Ni catalyst | Amine |

| Ketone (C-6) | Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated system |

| Ketone (C-6) | Paal-Knorr Synthesis | P₂S₅ | Thiophene derivative |

| Amide (C-1) & Ketone (C-6) | Intramolecular Cyclization | Acid, heat | Potential heterocyclic core |

Scale-Up Considerations and Process Optimization for Laboratory to Preparative Scale

Scaling up the synthesis of Pyrrolidine, 1-(1,6-dioxooctadecyl)- from a laboratory (milligram to gram) to a preparative (multi-gram to kilogram) scale introduces several challenges that require careful process optimization. Assuming a synthesis route involving the acylation of pyrrolidine with a derivative of 1,6-dioxooctadecanoic acid, the following factors must be considered:

Reaction Conditions:

Temperature Control: Large-scale reactions have a smaller surface-area-to-volume ratio, making heat dissipation more difficult. Exothermic reactions, such as the formation of an acid chloride or the final acylation step, must be carefully controlled with efficient cooling systems to prevent runaway reactions and the formation of byproducts.

Mixing: Ensuring homogenous mixing in large reactors is critical for consistent reaction progress and heat distribution. Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in lower yields and impurities. The viscosity of the reaction mixture, potentially high due to the long carbon chain, must be taken into account when selecting stirring equipment.

Reagent Addition: The rate of addition of reagents becomes crucial on a larger scale. For instance, the slow, controlled addition of a reactive acylating agent to pyrrolidine is necessary to manage the reaction exotherm and minimize side reactions. This may require specialized pumps and monitoring equipment.

Work-up and Purification:

Extractions: Liquid-liquid extractions, which are simple on a lab scale, become more complex and resource-intensive at a larger scale, requiring large volumes of solvents and specialized separation equipment.

Chromatography: Purification by column chromatography, common in the lab, is often not economically viable for large-scale production. Alternative purification methods such as crystallization, recrystallization, or distillation (if the compound is thermally stable) must be developed and optimized. The long, flexible alkyl chain of Pyrrolidine, 1-(1,6-dioxooctadecyl)- might make crystallization challenging, potentially requiring extensive screening of solvents and conditions.

Solvent and Reagent Selection: The choice of solvents and reagents must be re-evaluated for cost, safety, environmental impact, and ease of removal. Solvents that are easily removed and recycled are preferred. Highly toxic or expensive reagents that might be acceptable for small-scale synthesis are often replaced with cheaper, safer alternatives for preparative-scale work.

Process Safety: A thorough safety analysis is required to identify potential hazards associated with the reagents, intermediates, products, and reaction conditions at scale. This includes evaluating thermal stability, potential for runaway reactions, and handling of any toxic or corrosive materials.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals within a molecule, providing detailed information about its chemical environment, connectivity, and stereochemistry.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are critical for assembling the molecular structure by establishing correlations between different nuclei.

¹H NMR: The proton NMR spectrum of Pyrrolidine (B122466), 1-(1,6-dioxooctadecyl)- is expected to show characteristic signals for the pyrrolidine ring and the octadecanoyl chain. The protons on the carbons alpha to the nitrogen in the pyrrolidine ring (C2' and C5') would likely appear as multiplets around 3.3-3.5 ppm due to the deshielding effect of the adjacent nitrogen atom. The protons on the beta carbons (C3' and C4') would be expected to resonate further upfield, likely in the range of 1.8-2.0 ppm. The long alkyl chain would exhibit a large signal around 1.2-1.4 ppm for the bulk of the methylene (B1212753) (-CH2-) groups, a triplet around 0.9 ppm for the terminal methyl (-CH3) group, and distinct multiplets for the methylene groups adjacent to the carbonyl groups.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The two carbonyl carbons (C1 and C6) would be the most downfield signals, anticipated in the region of 170-210 ppm. The carbons of the pyrrolidine ring would appear at distinct chemical shifts, with the carbons attached to the nitrogen (C2' and C5') expected around 45-50 ppm and the other two carbons (C3' and C4') at approximately 25-30 ppm. The long alkyl chain would show a series of signals in the 20-40 ppm range, with the terminal methyl carbon appearing around 14 ppm.

2D-COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons on adjacent carbons in the pyrrolidine ring and along the octadecanoyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pyrrolidine ring to the octadecanoyl chain. For example, correlations would be expected between the protons on C2' and C5' of the pyrrolidine ring and the carbonyl carbon at C1 of the octadecanoyl chain.

Predicted ¹H and ¹³C NMR Data for Pyrrolidine, 1-(1,6-dioxooctadecyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~172 |

| C2-C5, C7-C17 (-CH2-) | ~1.2-1.6 (multiplets) | ~22-35 |

| C6 (C=O) | - | ~210 |

| C18 (-CH3) | ~0.9 (triplet) | ~14 |

| C2', C5' (Pyrrolidine) | ~3.4 (multiplet) | ~47 |

Solid-State NMR for Conformational and Packing Analysis

In the absence of single-crystal X-ray diffraction data, solid-state NMR (ssNMR) could provide valuable insights into the conformational and packing arrangement of Pyrrolidine, 1-(1,6-dioxooctadecyl)- in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing information about molecular conformation, polymorphism, and intermolecular interactions that are averaged out in solution-state NMR.

Dynamic NMR Studies for Conformational Exchange

The pyrrolidine ring is known to undergo pseudorotation, leading to conformational exchange. wvu.edu Dynamic NMR studies, involving the acquisition of spectra at variable temperatures, could be employed to study these conformational dynamics. By analyzing changes in the line shapes of the NMR signals with temperature, it would be possible to determine the energy barriers and rates of these conformational exchange processes.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of Pyrrolidine, 1-(1,6-dioxooctadecyl)-. This allows for the calculation of its elemental composition, confirming the molecular formula of C22H41NO2. For instance, the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy (typically within a few parts per million).

Tandem Mass Spectrometry (MS/MS) for Substructure Identification

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique is invaluable for elucidating the structure of a molecule by identifying its constituent substructures.

For Pyrrolidine, 1-(1,6-dioxooctadecyl)-, the fragmentation would likely be initiated by cleavage at the amide bond and at the keto group. A common fragmentation pathway for N-acylpyrrolidines involves the cleavage of the C-N bond, leading to the formation of a pyrrolidinyl cation or a fragment corresponding to the acyl group. The presence of the second carbonyl group at the C6 position would introduce additional characteristic fragmentation pathways, such as McLafferty rearrangements if sterically feasible.

Based on the analysis of a related compound, Pyrrolidine, 1-(1-oxooctadecyl)-, and general principles of mass spectral fragmentation, the following key fragments would be anticipated: nist.gov

Predicted Key Mass Fragments for Pyrrolidine, 1-(1,6-dioxooctadecyl)-

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

|---|---|

| 351 | [M]+ (Molecular Ion) |

| 281 | [M - C4H8N]+ (Loss of pyrrolidine) |

| 113 | [C4H8NCO]+ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the separation and identification of Pyrrolidine, 1-(1,6-dioxooctadecyl)- within complex mixtures. The gas chromatograph separates the compound from other matrix components based on its volatility and interaction with the stationary phase, while the mass spectrometer provides detailed structural information through ionization and fragmentation.

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, yielding a pattern that serves as a molecular fingerprint. The analysis of related N-acylpyrrolidines, such as Pyrrolidine, 1-(1-oxooctadecyl)-, shows prominent ions resulting from cleavage at the amide bond and within the pyrrolidine ring. nist.govnist.gov For Pyrrolidine, 1-(1,6-dioxooctadecyl)-, a similar fragmentation pathway is anticipated, with additional cleavages influenced by the second carbonyl group at the C6 position.

Key fragmentation pathways would likely include:

α-Cleavage at the amide carbonyl (C1), leading to the formation of a stable acylium ion and a pyrrolidine radical, or the characteristic pyrrolidinyl ion (m/z 70).

McLafferty-type rearrangements involving both the amide (C1) and ketone (C6) carbonyl groups, which can help pinpoint the location of the keto group along the alkyl chain.

Cleavage adjacent to the C6 ketone , resulting in fragment ions that confirm the position of the second carbonyl group.

Sequential loss of alkyl fragments from the long hydrocarbon chain, producing a series of ions separated by 14 mass units (CH₂).

The resulting mass spectrum would provide unambiguous identification when compared against spectral libraries or used for structural elucidation of unknown components in a mixture. researchgate.net

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 351 | [C₂₂H₄₁NO₂]⁺ | Molecular Ion (M⁺) |

| 113 | [C₅H₉NO(CH₂)₂]⁺ | Acylium ion from cleavage C-C bond adjacent to pyrrolidine |

| 98 | [C₅H₈NO]⁺ | Fragment containing the pyrrolidine and carbonyl group |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment from α-cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups and analyzing the bonding characteristics of Pyrrolidine, 1-(1,6-dioxooctadecyl)-.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the C-N and C-H bonds. utdallas.edumsu.edu

C=O Stretching Vibrations: Two distinct carbonyl stretching bands are predicted. The tertiary amide carbonyl (C1) is expected to produce a strong absorption band (Amide I band) in the range of 1630-1690 cm⁻¹. ucla.edu The aliphatic ketone carbonyl (C6) will likely absorb at a higher frequency, typically around 1700-1725 cm⁻¹, as it is not subject to the same resonance effects as the amide. libretexts.orgmit.edu

C-H Stretching Vibrations: Strong, sharp peaks between 2850 and 2960 cm⁻¹ will arise from the symmetric and asymmetric stretching of C-H bonds in the numerous methylene (CH₂) groups of the octadecyl chain and the pyrrolidine ring. libretexts.org

C-N Stretching Vibrations: The stretching of the C-N bond of the tertiary amide is expected to appear in the fingerprint region, typically between 1150 and 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and C-N bonds give strong IR signals, the non-polar C-C and symmetric C-H vibrations of the long alkyl chain are often more prominent in the Raman spectrum. sns.itscispace.com The Amide I band is also observable in Raman spectra and is sensitive to the conformation of the peptide-like bond. nih.govresearchgate.net The symmetric C=O stretch of the ketone may also be Raman active.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 | 2850 - 2960 | Strong |

| Ketone C=O | Stretching | 1700 - 1725 | 1700 - 1725 | Strong (IR), Medium (Raman) |

| Amide C=O (Amide I) | Stretching | 1630 - 1690 | 1630 - 1690 | Strong |

| CH₂ | Bending (Scissoring) | ~1465 | ~1465 | Medium |

| Tertiary Amide C-N | Stretching | 1150 - 1250 | 1150 - 1250 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

In the absence of an experimentally determined crystal structure, the solid-state architecture of Pyrrolidine, 1-(1,6-dioxooctadecyl)- can be hypothesized based on the principles of molecular packing and intermolecular forces observed in similar long-chain N-acyl amides and ketones. researchgate.netrsc.org

The crystal packing would be primarily driven by the need to optimize van der Waals forces and weaker dipole-dipole interactions. The long, flexible octadecyl chains are expected to pack in a parallel, interdigitated fashion to maximize van der Waals contacts, similar to other lipid-like molecules. nih.gov The polar head, consisting of the pyrrolidine ring and the two carbonyl groups, would dictate the local arrangement.

Key intermolecular interactions would likely include:

Dipole-Dipole Interactions: The polar carbonyl groups (C=O) of both the amide and the ketone are expected to align in an anti-parallel fashion to minimize electrostatic repulsion and maximize attraction. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms on the carbon atoms adjacent to the carbonyls (α-hydrogens) and the carbonyl oxygen atoms of neighboring molecules would contribute significantly to the stability of the crystal lattice. nih.gov

Van der Waals Forces: These forces will be the dominant factor in the packing of the long aliphatic tails, leading to a dense, layered structure. researchgate.net

The conformation of the pyrrolidine ring itself would likely adopt a non-planar "envelope" or "twist" conformation to minimize steric strain. The amide bond is expected to be predominantly planar due to its partial double-bond character.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral)

The parent molecule, Pyrrolidine, 1-(1,6-dioxooctadecyl)-, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). wikipedia.org

However, if a chiral center were introduced into the molecule—for example, through substitution on the pyrrolidine ring (e.g., at the 2-position, as in proline derivatives) or on the octadecyl chain—the resulting enantiomers would be optically active. nih.gov ECD spectroscopy would then become a critical tool for assigning the absolute configuration of these chiral analogues. encyclopedia.pubfaccts.de

For such a chiral derivative, the ECD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The primary chromophores in this molecule are the n→π* transitions of the two carbonyl groups (amide and ketone). acs.org The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. rsc.org Empirical rules, such as the Octant Rule for ketones, could be applied to correlate the sign of the Cotton effect with the spatial disposition of substituents relative to the carbonyl group, thereby allowing for the determination of the absolute stereochemistry. encyclopedia.pub

Theoretical and Computational Chemistry Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies on Ground State and Transition State Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. als-journal.com For a molecule like Pyrrolidine (B122466), 1-(1,6-dioxooctadecyl)-, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement, known as the ground state structure. This involves optimizing the molecular geometry to find the lowest energy conformation.

Such studies would likely utilize a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net The outputs of these calculations would include the optimized bond lengths, bond angles, and dihedral angles of the molecule. Furthermore, DFT can be used to explore transition state structures, which are critical for understanding reaction mechanisms and kinetics. By identifying the energy barriers between reactants, transition states, and products, the feasibility and pathways of chemical reactions involving Pyrrolidine, 1-(1,6-dioxooctadecyl)- could be predicted.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Pyrrolidine Amide Moiety

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| N-C (ring) Bond Length | ~1.47 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C (ring) Bond Angle | ~125° |

Note: These are illustrative values based on typical amide structures and would require specific DFT calculations for Pyrrolidine, 1-(1,6-dioxooctadecyl)- for verification.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential).

For Pyrrolidine, 1-(1,6-dioxooctadecyl)-, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atoms of the dioxooctadecyl group, highlighting their susceptibility to electrophilic attack. Conversely, the hydrogen atoms on the alkyl chain and the pyrrolidine ring would likely exhibit positive potential. A charge distribution analysis, often performed using methods like Mulliken population analysis, would quantify the partial charges on each atom, providing a more detailed picture of the molecule's polarity and reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic nature of molecules. mdpi.com An MD simulation of Pyrrolidine, 1-(1,6-dioxooctadecyl)- would involve calculating the trajectory of its atoms over time, governed by a force field that approximates the interatomic forces.

These simulations would reveal the conformational landscape of the molecule, identifying the various shapes it can adopt and the energy barriers between these conformations. Given the long octadecyl chain, a high degree of flexibility would be expected. MD simulations can quantify this flexibility by analyzing the fluctuations of atomic positions and dihedral angles. This information is crucial for understanding how the molecule might interact with other molecules or biological systems, as its shape can adapt to fit into binding sites.

In Silico Modeling of Reaction Pathways and Mechanistic Intermediates

In silico modeling provides a powerful approach to investigating chemical reactions at a molecular level. For Pyrrolidine, 1-(1,6-dioxooctadecyl)-, this could involve modeling its synthesis or its degradation pathways. By combining quantum chemical calculations for stationary points (reactants, products, intermediates, and transition states) on the potential energy surface, a detailed reaction mechanism can be elucidated.

For instance, the hydrolysis of the amide bond could be modeled. This would involve identifying the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon and calculating the activation energy for this step. Such studies can help in understanding the stability of the compound and predicting its reactivity under different conditions. The identification of mechanistic intermediates can also provide targets for experimental verification.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for its characterization. For Pyrrolidine, 1-(1,6-dioxooctadecyl)-, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be calculated.

DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Similarly, the vibrational frequencies corresponding to different molecular motions (e.g., C=O stretch, N-H bend) can be calculated and compared with an experimental IR spectrum. Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as solvent interactions.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1650 - 1700 |

| C-N Amide | Stretch | ~1250 - 1350 |

| C-H (Alkyl) | Stretch | ~2850 - 2960 |

Note: These are illustrative values and would require specific calculations for Pyrrolidine, 1-(1,6-dioxooctadecyl)-.

Biomolecular Interactions and Mechanistic Pathways Non Clinical Focus

Enzymatic Transformations and Metabolism in Model Systems (e.g., microbial, plant, in vitro enzymatic assays)

The metabolic fate of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" has not been extensively studied. However, based on its chemical structure, which comprises a pyrrolidine (B122466) ring N-acylated with a dicarboxylic acid (octadecanedioic acid), potential enzymatic transformations can be inferred from studies on related compounds in various model systems. The molecule presents two primary sites for enzymatic attack: the amide bond and the long-chain dicarboxylic acid backbone.

While specific enzymes that act on "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" have not been identified, several classes of enzymes are known to catalyze the transformation of similar structures.

Amidohydrolases : Enzymes such as Fatty Acid Amide Hydrolase (FAAH) are known to hydrolyze a wide range of N-acyl amides, breaking the amide bond to release the fatty acid and the amine. wikipedia.orgelifesciences.orgnih.gov It is plausible that FAAH or other microbial amidases could catalyze the hydrolysis of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" to yield pyrrolidine and 1,6-dioxooctadecanoic acid. Three enzymes are known to catalyze the hydrolysis of N-acylethanolamines: FAAH-1, FAAH-2, and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYPs) : This superfamily of enzymes is central to the metabolism of a vast array of xenobiotic and endogenous compounds. mdpi.comcreative-bioarray.comnih.gov CYPs can catalyze a variety of oxidative reactions, including N-dealkylation and hydroxylation of the alkyl chain. mdpi.comnih.gov For the pyrrolidine ring, δ-oxidation by CYPs is a known metabolic pathway for other pyrrolidine-containing compounds, leading to ring opening. nih.gov The octadecanedioyl chain could also be a substrate for ω-oxidation by CYPs, a common pathway in the metabolism of fatty acids and dicarboxylic acids. nih.gov

Beta-oxidation Enzymes : In microbial systems, dicarboxylic acids can be degraded via β-oxidation. researchgate.net This pathway would involve the sequential removal of two-carbon units from the octadecanedioyl chain, suggesting that "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" could be metabolized by bacteria capable of utilizing dicarboxylic acids as a carbon source.

Table 1: Potential Enzymes Involved in the Metabolism of Pyrrolidine, 1-(1,6-dioxooctadecyl)-

| Enzyme Class | Potential Reaction | Substrate Moiety |

| Amidohydrolases (e.g., FAAH) | Amide bond hydrolysis | N-acylpyrrolidine linkage |

| Cytochrome P450s | δ-oxidation, N-dealkylation | Pyrrolidine ring |

| Cytochrome P450s | ω-oxidation, hydroxylation | Octadecanedioyl chain |

| β-oxidation enzymes | Chain shortening | Octadecanedioyl chain |

Based on the potential enzymatic activities described above, the degradation of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" could lead to several metabolic intermediates and final products.

The initial hydrolytic cleavage of the amide bond would result in:

Pyrrolidine : A simple cyclic secondary amine.

1,6-dioxooctadecanoic acid : A long-chain dicarboxylic acid.

Subsequent metabolism of these primary products would lead to a cascade of further intermediates. Pyrrolidine can be further degraded by microbial consortia under anaerobic conditions. nih.gov The metabolism of 1,6-dioxooctadecanoic acid would likely proceed through β-oxidation, yielding shorter-chain dicarboxylic acids and eventually feeding into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netresearchgate.net

Oxidative metabolism by CYPs could generate hydroxylated derivatives of the parent compound on the octadecanedioyl chain or intermediates resulting from the opening of the pyrrolidine ring. nih.gov

"Pyrrolidine, 1-(1,6-dioxooctadecyl)-" has been identified as a naturally occurring compound. A new pyrrolidine derivative with this name was isolated from the fermentation broth of a marine isolate of the fungus Aspergillus flavipes. This finding points towards a fungal biosynthetic pathway. researchgate.net

While the specific biosynthetic pathway for "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" has not been elucidated, the biosynthesis of N-acyl amides and dicarboxylic acids in fungi and other microorganisms is known to involve several key enzymatic steps. wikipedia.orgnih.govnih.gov The biosynthesis of N-acyl amides can occur through the action of N-acyltransferases, which transfer an acyl group from a donor molecule to an amine. frontiersin.org

The biosynthesis of the octadecanedioyl backbone could occur through pathways involved in dicarboxylic acid production in microorganisms. These pathways often start from renewable carbon sources and may involve modifications of fatty acid biosynthesis or degradation pathways. nih.govnih.govresearchgate.net Fungi are known to produce a vast array of secondary metabolites, and the biosynthetic machinery often involves polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.gov It is conceivable that a hybrid PKS-NRPS pathway could be involved in the synthesis of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-", where the PKS module synthesizes the dicarboxylic acid chain and the NRPS module activates and links it to a proline precursor, which is then reduced to form the pyrrolidine ring.

Investigation of Receptor/Protein Binding Mechanisms at the Molecular Level (e.g., enzyme inhibition studies, not relating to clinical outcomes)

There are no specific studies on the receptor or protein binding of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-". However, the N-acylpyrrolidine scaffold is present in many biologically active molecules, and studies on these related compounds can provide insights into the potential binding interactions of the target compound.

Various N-substituted pyrrolidine derivatives have been shown to exhibit high affinity for a range of receptors, including sigma receptors and opioid receptors. researchgate.netnih.govresearchgate.net The nature of the N-acyl substituent plays a crucial role in determining the binding affinity and selectivity. For instance, N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines have been identified as highly potent and selective sigma receptor ligands. nih.gov

Furthermore, N-acetylpyrrolidine derivatives have been investigated for their inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.govnih.govresearchgate.net These studies revealed that the derivatives could act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.netmui.ac.ir Acyl-peptidyl-pyrrolidine derivatives have also been shown to be potent inhibitors of the post-proline cleaving enzyme. sci-hub.st

The long octadecanedioyl chain of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" would impart significant lipophilicity to the molecule, which could favor its interaction with hydrophobic binding pockets in proteins or facilitate its partitioning into lipidic environments, such as cell membranes.

Table 2: Reported Biological Activities of N-Acylpyrrolidine Derivatives

| N-Acylpyrrolidine Derivative Class | Target Protein/Receptor | Observed Effect |

| N-substituted cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamines | Sigma receptors | High-affinity binding |

| N-pyrrolidino etonitazene | μ-opioid receptor | Agonist activity |

| N-acetylpyrrolidine derivatives | α-glucosidase, α-amylase | Mixed-type inhibition |

| Acyl-peptidyl-pyrrolidine derivatives | Post-proline cleaving enzyme | Potent inhibition |

Role in Cellular Processes and Signaling Pathways (mechanistic studies, not clinical effects)

Specific studies on the role of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" in cellular processes and signaling pathways are lacking. However, the broader class of N-acyl amides, to which this compound belongs, is recognized for its involvement in a variety of cell-to-cell communication and signaling events. wikipedia.orgfrontiersin.org

The amphipathic nature of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-", with its polar pyrrolidine head group and long, lipophilic dicarboxylic acid tail, suggests a high propensity for interaction with lipid bilayers. Studies on related N-acylethanolamines have demonstrated that these molecules can form stable complexes with phospholipid vesicles and partition into the lipid bilayer. nih.gov This partitioning can alter the physical properties of the membrane, such as decreasing the phase transition temperature and increasing membrane fluidity. nih.gov

It is plausible that "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" could similarly insert its octadecanedioyl chain into the hydrophobic core of the lipid bilayer, with the pyrrolidine ring positioned at the membrane-water interface. Such an interaction could have several consequences for cellular processes:

Alteration of membrane properties : Changes in membrane fluidity and thickness can impact the function of membrane-embedded proteins, such as receptors and ion channels.

Modulation of membrane protein activity : By directly interacting with transmembrane domains of proteins, the compound could allosterically modulate their activity.

Formation of membrane microdomains : The accumulation of such lipids could lead to the formation of specialized domains within the membrane, influencing the localization and interaction of signaling proteins.

The presence of two keto groups on the octadecanedioyl chain could also influence its interaction with the lipid bilayer, potentially affecting the conformation and packing of the acyl chain within the membrane. While there is no direct evidence, the structural similarities to other membrane-active N-acyl amides suggest that "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" could play a role in modulating cellular functions through its interaction with biological membranes. researchgate.netresearchgate.net

Modulation of Specific Molecular Pathways (e.g., tyrosinase inhibition in fungi)

While no studies directly link "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" to the modulation of specific molecular pathways, the pyrrolidine scaffold is a key feature in various bioactive molecules, including some that exhibit tyrosinase inhibitory activity. Tyrosinase is a crucial enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and is also relevant in the browning of fruits and vegetables.

For instance, synthetic derivatives of hydroxybenzylidenyl pyrrolidine-2,5-dione have been identified as potent inhibitors of mushroom tyrosinase. rsc.orgresearchgate.net One such compound, designated HMP, demonstrated significantly higher inhibitory activity than the well-known tyrosinase inhibitor, kojic acid. rsc.org Kinetic analyses revealed that HMP acts as a competitive inhibitor, suggesting it binds to the active site of the tyrosinase enzyme. rsc.org This interaction likely prevents the substrate, L-DOPA, from binding and being oxidized, thus inhibiting melanin production. rsc.org Molecular docking simulations have further supported these findings, indicating a strong interaction between the HMP molecule and key residues within the tyrosinase active site. rsc.org

Although the specific compound "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" has not been studied, the inhibitory action of these related pyrrolidine derivatives suggests that molecules with this core structure have the potential to interact with and modulate the activity of enzymes like tyrosinase. The long octadecyl chain in "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" would introduce significant lipophilicity, which could influence its interaction with the hydrophobic pockets of enzyme active sites.

| Compound Family | Specific Compound Example | Target Pathway | Mechanism of Action | Source |

| Hydroxybenzylidenyl pyrrolidine-2,5-diones | HMP | Tyrosinase Inhibition | Competitive inhibition, binding to the enzyme's active site. | rsc.org |

Occurrence in Natural Extracts and Biological Systems

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, particularly in alkaloids isolated from plants, microorganisms, and marine organisms. researchgate.net While "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" has not been specifically identified in any natural source, the prevalence of the pyrrolidine scaffold in nature is well-documented.

Plants: Pyrrolizidine (B1209537) alkaloids (PAs) are a class of heterocyclic organic compounds produced by an estimated 6,000 plant species, which is about 3% of all flowering plants. nih.gov These compounds are primarily found in families such as Asteraceae, Boraginaceae, and Fabaceae. nih.govresearchgate.net Plants are thought to synthesize these alkaloids as a defense mechanism against herbivores. nih.gov The basic structure of these alkaloids consists of a necine base, which contains the pyrrolizidine ring system. nih.gov

Microorganisms: Microorganisms, particularly Streptomyces species, are a rich source of bioactive natural products, including those containing the pyrrolidine ring. researchgate.net Anisomycin, a well-known pyrrolidine antibiotic, is produced by Streptomyces and functions by inhibiting protein biosynthesis. researchgate.net Fungi are also known to produce pyrrolidine-containing compounds. researchgate.net

Marine Sponges: Marine sponges are prolific producers of chemically diverse bioactive compounds. nih.govresearchgate.net Among these are the pyrrole-imidazole alkaloids, which are exclusively found in marine sponges and serve as a key part of their chemical defense. nih.govmdpi.com These compounds, which feature a pyrrole (B145914) ring that can be considered a dehydrogenated form of the pyrrolidine ring, have been isolated from various sponge families, including Agelasidae and Axinellidae. mdpi.com

The widespread occurrence of the pyrrolidine scaffold in these diverse biological systems highlights its importance as a versatile building block in natural product biosynthesis.

| Organism Type | Compound Class | Example Organisms/Genera | Biological Role/Activity | Source |

| Plants | Pyrrolizidine Alkaloids | Asteraceae, Boraginaceae, Fabaceae | Defense against herbivores | nih.govresearchgate.net |

| Microorganisms | Pyrrolidine Alkaloids | Streptomyces sp. | Antibiotic | researchgate.net |

| Marine Sponges | Pyrrole-Imidazole Alkaloids | Agelasidae, Axinellidae | Chemical defense | nih.govmdpi.com |

Advanced Analytical Methodologies for Detection and Quantification

Development of High-Sensitivity Chromatographic Methods

Chromatographic techniques are fundamental to the separation and analysis of complex mixtures. For a compound like "Pyrrolidine, 1-(1,6-dioxooctadecyl)-", which possesses a long alkyl chain and a polar amide group, both liquid and gas chromatography approaches can be adapted, typically coupled with mass spectrometry for definitive identification and high sensitivity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally labile compounds. When coupled with mass spectrometry (MS), it provides a powerful tool for the analysis of N-acyl amides. antecscientific.com Reversed-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). azolifesciences.comrsc.org The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and ionization efficiency. azolifesciences.com

For detection, mass spectrometry, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), offers high selectivity and sensitivity. antecscientific.com ESI is well-suited for polarizing the amide moiety, typically forming protonated molecular ions [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of a specific parent ion into characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM). asdlib.orgnih.gov This allows for confident identification and quantification even at very low concentrations in complex matrices. tcd.ieamuzainc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | azolifesciences.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | azolifesciences.comrsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | azolifesciences.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | antecscientific.comnih.gov |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | amuzainc.commdpi.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) | asdlib.org |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" has a relatively high molecular weight, it can be analyzed by GC-MS, as demonstrated by its identification in the chloroform (B151607) extract of Ziziphus spina-christi stem bark. fiveable.me The analysis typically requires a high-temperature capillary column (e.g., TG-SQC, DB-5) and a temperature programming ramp to facilitate the elution of higher boiling point compounds. fiveable.mesemanticscholar.org

The injector is maintained at a high temperature (e.g., 250-270°C) to ensure rapid volatilization of the analyte. fiveable.mesemanticscholar.org The separated components are then introduced into a mass spectrometer, commonly using electron ionization (EI), which fragments the molecule into a reproducible pattern. This mass spectrum serves as a chemical fingerprint, allowing for identification by comparison to spectral libraries such as the National Institute of Standards and Technology (NIST) library. semanticscholar.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., TG-SQC, 15 m x 0.25 mm x 0.25 µm) | fiveable.me |

| Carrier Gas | Helium | semanticscholar.org |

| Injector Temperature | 250°C - 270°C | fiveable.mesemanticscholar.org |

| Oven Program | Initial temp 50°C, ramped to 290°C | fiveable.me |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.commdpi.com |

| MS Detector | Quadrupole or Ion Trap |

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The analysis of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" from complex matrices such as tissues, plasma, or plant extracts necessitates an efficient sample preparation step to remove interfering substances and concentrate the analyte. Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). asdlib.orgamuzainc.com

LLE utilizes two immiscible solvents to partition the analyte based on its solubility. For N-acyl amides, an organic solvent like ethyl acetate (B1210297) or a mixture of chloroform and methanol can be used to extract the compound from an aqueous biological sample.

SPE provides a more selective and efficient cleanup. asdlib.org A cartridge containing a specific sorbent (e.g., C18 for reversed-phase, or a cation-exchange resin) is used. amuzainc.com The sample is loaded onto the cartridge, interfering compounds are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger solvent. This process not only purifies the sample but also allows for significant concentration of the analyte, thereby improving detection limits. amuzainc.com

Quantitative Analysis Method Development and Validation

For quantitative analysis, it is crucial to develop and validate the analytical method to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines and typically assesses several key parameters. azolifesciences.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards to generate a calibration curve. rsc.org

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations and calculating the percent recovery. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). rsc.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. rsc.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. rsc.org

| Validation Parameter | Example Value/Range | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.998 | azolifesciences.com |

| Concentration Range (µg/mL) | 31.25 - 500 | azolifesciences.com |

| Mean Recovery (%) | 103.78% | azolifesciences.com |

| Precision (RSD %) | < 5% | azolifesciences.com |

| Limit of Detection (LOD) (µg/mL) | 1.21 | azolifesciences.com |

| Limit of Quantification (LOQ) (µg/mL) | 4.03 | azolifesciences.com |

Spectrophotometric and Electrochemical Detection Methods

While mass spectrometry is the gold standard for sensitivity and selectivity, other detection methods can be employed, sometimes requiring derivatization of the analyte.

Spectrophotometric methods , such as UV-Vis detection, are common in HPLC. However, the "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" molecule lacks a strong chromophore, resulting in poor sensitivity. To overcome this, derivatization can be employed. For instance, related N-acyl amino acids have been derivatized with reagents like 2,4′-dibromoacetophenone to produce esters with strong UV absorbance, enabling their detection. antecscientific.com

Electrochemical detection (ECD) coupled with HPLC is another highly sensitive technique for electroactive compounds. antecscientific.commdpi.com An electrochemical detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. antecscientific.commdpi.com While the amide group itself is not readily oxidized or reduced under typical HPLC-ECD conditions, other functional groups in a molecule could be electroactive. For a compound like "Pyrrolidine, 1-(1,6-dioxooctadecyl)-", direct detection would be challenging. However, derivatization to introduce an electroactive moiety (e.g., a phenol (B47542) or nitroaromatic group) could potentially enable its analysis by this highly sensitive method. Voltammetric techniques, such as Differential Pulse Voltammetry (DPV), could then be used for quantification.

Synthesis and Exploration of Derivatives and Analogs

Rational Design Principles for Structural Modification and Diversification

The rational design of analogs of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" involves systematic modifications of its core structure to explore and optimize its physicochemical and biological properties. The molecule consists of three key components that can be targeted for modification: the pyrrolidine (B122466) ring, the dione (B5365651) functionality, and the octadecyl chain.

Modification of the Pyrrolidine Ring: The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers several avenues for diversification. wikipedia.orgchemicalbook.com Substitutions at the C2, C3, C4, and C5 positions can introduce a wide range of functional groups, including alkyl, aryl, hydroxyl, and amino groups. These modifications can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. For instance, introducing a hydroxyl group could increase hydrophilicity, while adding an aromatic ring could introduce potential pi-stacking interactions.

A summary of potential modification sites is presented in the interactive table below.

| Structural Component | Modification Strategy | Potential Impact on Properties |

| Pyrrolidine Ring | Substitution at C2, C3, C4, C5 | Altered polarity, lipophilicity, hydrogen bonding |

| Dione Functionality | Reduction, thionation, cyclization | Modified reactivity, geometry, and polarity |

| Octadecyl Chain | Chain length variation, unsaturation, branching | Changed lipophilicity, flexibility, conformation |

Structure-Reactivity Relationship (SRR) Studies of Analogs

The reactivity of the analogs would likely be centered around the two carbonyl groups and the nitrogen atom of the pyrrolidine ring.

Reactivity of the Carbonyl Groups: The electrophilicity of the carbonyl carbons can be influenced by substituents on the octadecyl chain. Electron-withdrawing groups near the carbonyls would increase their reactivity towards nucleophiles, while electron-donating groups would decrease it. The steric hindrance around the carbonyl groups, introduced by bulky substituents, would also play a significant role in their accessibility and reactivity.

Basicity of the Pyrrolidine Nitrogen: The basicity of the nitrogen atom in the pyrrolidine ring can be modulated by substituents on the ring itself. nih.gov Electron-withdrawing groups would decrease the nitrogen's basicity, while electron-donating groups would increase it. This, in turn, would affect its nucleophilicity and ability to participate in reactions.

A hypothetical SRR study could involve synthesizing a series of analogs with systematic variations and evaluating their reactivity in a specific chemical transformation, such as a condensation reaction or a reduction. The results could be tabulated to establish a correlation between the structural features and the observed reactivity.

Below is a hypothetical data table illustrating potential SRR findings.

| Analog | Modification | Observed Reactivity (Hypothetical) |

| Analog A | Parent Compound | Baseline |

| Analog B | Electron-withdrawing group near C1 carbonyl | Increased reactivity towards nucleophiles |

| Analog C | Bulky substituent near C6 carbonyl | Decreased reactivity due to steric hindrance |

| Analog D | Electron-donating group on pyrrolidine ring | Increased basicity of nitrogen |

Exploration of Bioisosteric Replacements in the Pyrrolidine Ring and Fatty Acid Chain

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile. drughunter.com

Bioisosteres for the Pyrrolidine Ring: The pyrrolidine ring can be replaced by other five- or six-membered heterocycles to explore different spatial arrangements and electronic distributions. Potential bioisosteres include:

Thiazolidine: Replacement of a methylene (B1212753) group in the pyrrolidine ring with a sulfur atom.

Piperidine: A six-membered saturated nitrogen heterocycle, which would alter the ring conformation and the orientation of substituents.

Oxazolidine: Replacement of a methylene group with an oxygen atom, which would introduce a different hydrogen bonding capability.

Bioisosteres for the Amide Linkage: The amide bond connecting the pyrrolidine ring to the fatty acid chain is a key structural feature. Classical and non-classical bioisosteres for the amide group can be explored to enhance metabolic stability or modify binding interactions. drughunter.com Examples include:

Reverse Amide: Flipping the orientation of the amide bond.

Esters, Ketones, or Sulfonamides: Replacing the amide with other functional groups that can mimic its hydrogen bonding and steric properties.

Heterocycles: Such as 1,2,4-oxadiazoles or 1,3,4-oxadiazoles, which can act as metabolically stable amide bond mimics. drughunter.com

Bioisosteres for the Fatty Acid Chain: The long hydrocarbon chain can be modified by replacing segments with other groups to alter its properties. For instance, incorporating an ether or a thioether linkage could increase flexibility and polarity.

The following interactive table provides examples of potential bioisosteric replacements.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Pyrrolidine Ring | Thiazolidine, Piperidine, Oxazolidine | Alter ring conformation and electronics |

| Amide Linkage | Reverse Amide, Ester, 1,2,4-Oxadiazole | Enhance metabolic stability, modify H-bonding |

| Alkyl Chain Segment | Ether, Thioether | Increase flexibility and polarity |

Stereochemical Implications in Analog Design and Synthesis

Stereochemistry plays a critical role in the biological activity and physicochemical properties of molecules. The synthesis of analogs of "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" must consider the potential for creating stereoisomers.

Chiral Centers on the Pyrrolidine Ring: If substituents are introduced on the pyrrolidine ring, chiral centers can be created. The absolute configuration (R or S) at these centers can significantly impact how the molecule interacts with chiral biological targets. Asymmetric synthesis methods are often employed to selectively produce a single enantiomer or diastereomer. rsc.orgorganic-chemistry.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines. rsc.org

Conformational Isomerism: The pyrrolidine ring is not planar and can adopt different envelope or twist conformations. Substituents on the ring can influence the preferred conformation, which in turn affects the molecule's three-dimensional shape. Similarly, the long fatty acid chain has a high degree of conformational freedom, and the introduction of rigid elements like double bonds or small rings can be used to restrict its conformational flexibility.

The stereochemical outcome of synthetic routes to pyrrolidine derivatives is a key consideration. For example, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved with high selectivity for the cis isomer through copper-promoted intramolecular aminooxygenation of alkenes. nih.gov

A hypothetical table summarizing stereochemical considerations is presented below.

| Stereochemical Aspect | Design Consideration | Synthetic Approach |

| Enantioselectivity | Control of absolute configuration at new chiral centers | Asymmetric catalysis, use of chiral auxiliaries |

| Diastereoselectivity | Control of relative stereochemistry between multiple chiral centers | Substrate-controlled or reagent-controlled reactions |

| Conformational Control | Restriction of conformational flexibility | Introduction of rigid structural elements (e.g., double bonds) |

Non Therapeutic Applications and Emerging Research Directions

Catalytic Applications in Organic Synthesis

The catalytic potential of Pyrrolidine (B122466), 1-(1,6-dioxooctadecyl)- in organic synthesis is an area ripe for exploration. The pyrrolidine moiety is a well-established scaffold in organocatalysis, particularly in asymmetric synthesis. The nitrogen atom can act as a Lewis base or be part of a chiral auxiliary, influencing the stereochemical outcome of reactions.

While there is no direct research on the catalytic activity of Pyrrolidine, 1-(1,6-dioxooctadecyl)-, its long alkyl chain could impart unique properties. For instance, it could enhance solubility in nonpolar solvents, facilitating reactions in specific media. Furthermore, the long chain could lead to the formation of micelles or other aggregates in certain solvents, creating a microenvironment that could influence reaction rates and selectivity.

Table 1: Potential Catalytic Roles of Pyrrolidine, 1-(1,6-dioxooctadecyl)-

| Catalytic Role | Plausible Mechanism | Potential Advantages |

| Phase Transfer Catalyst | The pyrrolidine head could interact with ionic reactants, while the long alkyl tail enhances solubility in an organic phase. | Facilitation of reactions between immiscible reactants. |

| Organocatalyst Support | The long alkyl chain could act as a soluble support, allowing for homogeneous catalysis with easier product separation. | Combines the benefits of homogeneous and heterogeneous catalysis. |

| Micellar Catalyst | In aqueous or polar solvents, the molecule could form micelles, creating a nonpolar microenvironment for organic reactions. | Enhanced reaction rates and potential for stereoselectivity. |

Further research is needed to synthesize and evaluate Pyrrolidine, 1-(1,6-dioxooctadecyl)- as a catalyst in various organic transformations.

Role in Material Science (e.g., surfactants, emulsifiers, lubricants)

The amphiphilic nature of Pyrrolidine, 1-(1,6-dioxooctadecyl)-, with its polar pyrrolidine head group and nonpolar octadecyl tail, strongly suggests its utility in material science.

Surfactants and Emulsifiers : Like other fatty acid amides, this compound is expected to exhibit surface-active properties. It could be used to reduce the surface tension of liquids and to stabilize emulsions by forming a protective layer around dispersed droplets. The specific properties would depend on factors such as its critical micelle concentration (CMC) and its hydrophilic-lipophilic balance (HLB).

Lubricants : Fatty acid amides are known to be effective lubricating agents. The long, straight alkyl chain of Pyrrolidine, 1-(1,6-dioxooctadecyl)- could form a low-friction film on surfaces, reducing wear and tear. The polar pyrrolidine head could enhance its adhesion to metal surfaces.

Table 2: Predicted Material Science Applications and Properties

| Application | Relevant Property | Predicted Performance |

| Surfactant | Surface tension reduction | Moderate to good, depending on the solvent |

| Emulsifier | Emulsion stability | Potentially effective for oil-in-water or water-in-oil emulsions |

| Lubricant | Coefficient of friction | Low, providing good boundary lubrication |

Environmental Fate, Biodegradation, and Ecotoxicological Studies (non-mammalian)

The environmental impact of Pyrrolidine, 1-(1,6-dioxooctadecyl)- is an important consideration for its potential applications.

Biodegradation : Fatty acid amides are generally susceptible to biodegradation. The primary pathway is expected to be the enzymatic hydrolysis of the amide bond, yielding pyrrolidine and 1,6-dioxooctadecanoic acid. These products would then be further metabolized through known pathways. The rate of degradation would depend on environmental conditions and the microbial communities present.

Ecotoxicology : The ecotoxicity of this compound has not been specifically studied. However, some long-chain fatty acid amides have shown toxicity to aquatic organisms. The potential for bioaccumulation would likely be low due to its expected biodegradability. Further studies are necessary to determine the acute and chronic toxicity of Pyrrolidine, 1-(1,6-dioxooctadecyl)- to representative non-mammalian species.

Biotechnological Applications (e.g., as probes for enzymatic studies, in fermentation processes)

The unique structure of Pyrrolidine, 1-(1,6-dioxooctadecyl)- opens up possibilities in biotechnology.

Enzymatic Probes : N-acylpyrrolidines can be designed as probes to study enzyme activity. By incorporating a reporter group, such as a fluorophore or a radioisotope, into the molecule, it could be used to track the activity of enzymes that recognize and process fatty acid amides, such as fatty acid amide hydrolase (FAAH).

Fermentation Processes : Fatty acid amides can influence microbial growth and metabolism. Pyrrolidine, 1-(1,6-dioxooctadecyl)- could potentially be used as a supplement in fermentation broths to enhance the production of specific metabolites or to act as an antifoaming agent.

Potential as a Component in Advanced Delivery Systems (e.g., liposomes, nanoparticles, for non-therapeutic cargo)

The lipid-like structure of Pyrrolidine, 1-(1,6-dioxooctadecyl)- makes it a candidate for inclusion in advanced delivery systems for non-therapeutic cargo, such as imaging agents or catalysts.

Liposomes : This molecule could be incorporated into the lipid bilayer of liposomes. Its long alkyl chain would integrate with the other lipids, while the pyrrolidine head group would be exposed on the surface. This could be used to modify the surface properties of the liposome, for example, to attach targeting ligands or to influence its interaction with cells.

Nanoparticles : Pyrrolidine, 1-(1,6-dioxooctadecyl)- could be used to functionalize the surface of nanoparticles. This could improve their dispersibility in certain solvents and provide a handle for further chemical modification.

Table 3: Potential Roles in Advanced Delivery Systems

| Delivery System | Potential Function | Advantage |

| Liposomes | Surface modification | Altered surface charge and functionality |

| Nanoparticles | Surface functionalization | Improved stability and dispersibility |

Future Avenues in Chemical Biology and Synthetic Methodology Development

The study of Pyrrolidine, 1-(1,6-dioxooctadecyl)- and related compounds presents several exciting future research directions.